molecular formula C15H14BrN3O3 B3912112 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Cat. No.: B3912112
M. Wt: 364.19 g/mol
InChI Key: FIQSMDGNMPOLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, amino, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE typically involves a multi-step process:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Bromination: The next step involves the bromination of the phenoxy group using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the brominated phenoxy compound with an appropriate carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenoxy groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridine ring, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

    Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutics: The compound may have therapeutic potential in treating diseases by modulating specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be employed in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism by which (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE is unique due to its combination of pyridine, amino, and phenoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c1-10-5-6-13(11(16)8-10)21-9-14(20)22-19-15(17)12-4-2-3-7-18-12/h2-8H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSMDGNMPOLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 4
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2-BROMO-4-METHYLPHENOXY)ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.